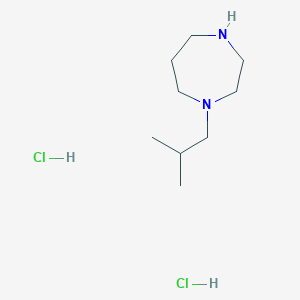

1-Isobutyl-1,4-diazepane dihydrochloride

Description

Significance of Seven-Membered Nitrogen Heterocycles as Research Scaffolds

Seven-membered nitrogen heterocycles, such as diazepines, represent a class of compounds that have garnered considerable attention in synthetic and medicinal chemistry. researchgate.net Their non-planar and flexible three-dimensional structure provides a valuable scaffold for developing molecules that can interact with biological targets in a highly specific manner. This structural complexity allows for the spatial arrangement of various functional groups, which can lead to enhanced binding affinity and selectivity for proteins, enzymes, and receptors. nih.gov

The therapeutic potential of compounds built upon these scaffolds is vast, with derivatives showing a wide array of biological activities. nih.govresearchgate.net The inclusion of the seven-membered ring can also favorably influence the pharmacokinetic properties of a molecule, such as its metabolic stability. nih.gov

Overview of 1,4-Diazepane and its Derivatives in Academic Chemical Research

The 1,4-diazepane core is recognized by medicinal chemists as a "privileged structure." scispace.com This term refers to molecular frameworks that are capable of providing useful ligands for more than one type of receptor or enzyme target by making judicious structural modifications. researchgate.net Consequently, the 1,4-diazepane scaffold has been extensively used as a template for the creation of libraries of compounds for drug discovery. uwaterloo.ca

Academic research has demonstrated that derivatives of 1,4-diazepane exhibit a broad spectrum of pharmacological activities, including but not limited to:

Anticancer nih.gov

Anticonvulsant nih.gov

Antibacterial and Antifungal nih.gov

Anxiolytic nih.gov

Antipsychotic nih.gov

For instance, research has explored 1,4-diazepane derivatives as inhibitors of amyloid-beta aggregation, a key pathological event in Alzheimer's disease. uwaterloo.ca Other studies have focused on their potential as sigma receptor ligands, which have applications in treating neurodegenerative disorders and as antipsychotics. nih.gov The synthesis of novel 1,4-diazepane derivatives remains an active area of investigation, with chemists continuously developing more efficient and versatile synthetic routes to access these valuable compounds. nih.govnih.gov

The specific compound, 1-Isobutyl-1,4-diazepane (B2632859), possesses a molecular formula of C9H20N2 and a molecular weight of 156.27 g/mol . scbt.com The dihydrochloride (B599025) salt form is expected to enhance its stability and solubility in aqueous solutions, a common strategy in medicinal chemistry to improve the handling and formulation of chemical compounds for research purposes.

Data Tables

Table 1: General Properties of 1,4-Diazepane Derivatives

| Property | Description | Significance in Research |

| Core Structure | Seven-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4. | Provides a flexible, three-dimensional scaffold for diverse chemical modifications. |

| Molecular Weight | Varies depending on the substituents attached to the core ring. | Influences pharmacokinetic properties like absorption and distribution. |

| Solubility | Generally soluble in organic solvents; salt forms (e.g., dihydrochloride) enhance aqueous solubility. | Crucial for biological assays and potential formulation studies. |

| Biological Activity | Exhibits a wide range, including anticancer, anticonvulsant, and antimicrobial properties. nih.gov | Highlights the therapeutic potential and justifies further investigation of new derivatives. |

Table 2: Selected Research Applications of 1,4-Diazepane Scaffolds

| Research Area | Application of 1,4-Diazepane Derivatives | Reference Example |

| Neurodegenerative Diseases | Investigated as inhibitors of amyloid-beta peptide aggregation for Alzheimer's disease. | A library of 38 derivatives was synthesized and evaluated for this purpose. uwaterloo.ca |

| CNS Disorders | Developed as ligands for sigma receptors, with potential as antipsychotics and antiamnesics. | A series of novel diazepane-containing derivatives were synthesized and tested for sigma receptor affinity. nih.gov |

| Infectious Diseases | Explored for their antibacterial and antifungal activities. | Reviews have highlighted the antimicrobial potential of the 1,4-diazepine core. nih.gov |

| Oncology | Studied for their potential as anticancer agents. | The 1,4-diazepine scaffold is associated with a range of biological activities, including anticancer effects. nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-methylpropyl)-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-9(2)8-11-6-3-4-10-5-7-11;;/h9-10H,3-8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGJPAXYLPYQOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Conformational Analysis of 1 Isobutyl 1,4 Diazepane Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable tools for confirming the chemical structure and investigating the dynamic behavior of 1,4-diazepane derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and stereochemistry of 1,4-diazepane derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. nih.govjocpr.comresearchgate.net

In the ¹H NMR spectrum of a 1-isobutyl-1,4-diazepane (B2632859) derivative, distinct signals corresponding to the isobutyl group and the diazepane ring protons would be expected. The isobutyl group would typically exhibit a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons attached to the nitrogen. The protons on the seven-membered diazepane ring would appear as a series of complex multiplets due to their diastereotopic nature and spin-spin coupling.

The ¹³C NMR spectrum provides complementary information, showing characteristic chemical shifts for the carbons of the isobutyl substituent and the diazepane ring. The chemical shifts are sensitive to the local electronic environment and conformation. For instance, the orientation of the isobutyl group (axial vs. equatorial) can influence the chemical shifts of the ring carbons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a 1-Isobutyl-1,4-diazepane Skeleton

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Isobutyl -CH ₃ | ~0.9 (d) | ~20 |

| Isobutyl -CH | ~1.8-2.0 (m) | ~28 |

| N-C H₂-CH(CH₃)₂ | ~2.4-2.6 (d) | ~60-65 |

Note: Predicted values are based on general data for N-alkylated amines and diazepane derivatives. Actual values for 1-Isobutyl-1,4-diazepane dihydrochloride (B599025) may vary depending on solvent and other experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. nih.govjocpr.com For 1-Isobutyl-1,4-diazepane dihydrochloride, an electrospray ionization (ESI) mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base.

The electron impact (EI) fragmentation of 1,4-diazepane derivatives often involves characteristic cleavage of the seven-membered ring. researchgate.netacs.org The principal fragmentation routes for a 1-isobutyl derivative would likely include:

α-Cleavage: Fission of the C-C bond adjacent to a nitrogen atom, leading to the loss of the isobutyl group or fragments thereof.

Ring Cleavage: Fragmentation of the diazepane ring itself, leading to the formation of smaller nitrogen-containing ions. The presence of the isobutyl group would influence the specific fragmentation pathways observed. researchgate.net

X-ray Crystallography of 1,4-Diazepane Systems

Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the precise conformation of the molecule.

X-ray crystallographic studies of various 1,4-diazepane derivatives have revealed that the seven-membered ring is not planar and typically adopts one of several low-energy conformations. researchgate.net The most commonly observed conformations are the chair and the twist-boat. researchgate.netnih.gov

Chair Conformation: Many 1,4-diazepane derivatives crystallize in a chair or a distorted chair conformation. researchgate.netnih.govnih.gov In this arrangement, substituents can occupy either axial or equatorial positions. For a 1-isobutyl derivative, the bulky isobutyl group would be expected to preferentially occupy an equatorial position to minimize steric strain. nih.gov

Boat and Twist-Boat Conformations: The boat conformation is another possible arrangement for the diazepane ring. nih.gov More commonly, a lower-energy twist-boat conformation is observed, which relieves some of the steric repulsion present in the full boat form. nih.gov Studies on some N,N'-disubstituted-1,4-diazepane antagonists have shown they exist in a twist-boat conformation. nih.gov

The specific conformation adopted in the crystal is influenced by the nature of the substituents on the ring and the intermolecular forces involved in the crystal packing. nih.gov

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the crystal structure of this compound, hydrogen bonding is expected to be the dominant interaction.

Hydrogen Bonding: As a dihydrochloride salt, the protonated nitrogen atoms of the diazepane ring are strong hydrogen bond donors. They would form strong N-H···Cl⁻ hydrogen bonds with the chloride counter-ions. In related diazepine (B8756704) structures, various types of hydrogen bonds, such as N—H⋯O and O—H⋯N, are observed to link molecules into chains or more complex networks. nih.govnih.gov Weak C-H···O interactions can also contribute to the stability of the crystal lattice. nih.gov

Conformational Preferences of the 1,4-Diazepane Ring

The seven-membered 1,4-diazepane ring is a flexible system that can exist in equilibrium between several conformations in solution. researchgate.netchemisgroup.us The two most stable conformations are generally the chair and the twist-boat.

The energy barrier for ring inversion between different conformations can be studied using dynamic NMR spectroscopy. nih.gov For diazepam, which contains a 1,4-diazepine ring, the ring adopts a boat shape, and the inversion barrier between its two mirror-image conformers has been calculated and measured. nih.gov

The conformational preference of the 1,4-diazepane ring is influenced by several factors:

Steric Effects: Bulky substituents, such as the isobutyl group, will preferentially occupy positions that minimize steric hindrance (1,3-diaxial interactions), typically favoring an equatorial orientation in a chair conformation. youtube.comyoutube.com

Torsional Strain: The molecule will adopt a conformation that minimizes the eclipsing interactions between adjacent bonds. The chair conformation of a seven-membered ring is often puckered to alleviate this strain.

Transannular Interactions: Unfavorable interactions between atoms across the ring can destabilize certain conformations. For example, the flagpole interactions in a boat conformation make it less stable than a twist-boat or chair. youtube.com

For 1-Isobutyl-1,4-diazepane, an equilibrium between a chair conformation (with the isobutyl group in the equatorial position) and one or more twist-boat conformations is likely to exist in solution. The specific population of each conformer would depend on the solvent and temperature.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Twist-Boat Conformations

The twist-boat conformation is a significant spatial arrangement for the 1,4-diazepane ring. It is a distorted version of the higher-energy boat conformation, which relieves unfavorable steric interactions, particularly the "flagpole" interactions present in a true boat shape. In N,N-disubstituted 1,4-diazepane derivatives, the twist-boat conformation has been identified as a low-energy and biologically relevant state. nih.gov

Comprehensive structural studies using NMR spectroscopy, X-ray crystallography, and molecular modeling have confirmed the presence of the twist-boat ring conformation in certain 1,4-diazepane orexin (B13118510) receptor antagonists. nih.gov In these specific cases, the twist-boat conformation is further stabilized by intramolecular π-stacking interactions between substituents on the nitrogen atoms. nih.gov While the twist-boat is a common conformation, other related forms, such as distorted boat conformations, have also been observed in complex, fused heterocyclic systems containing a central diazepane ring. nih.goviucr.org The stability of the twist-boat form arises from a balance of reduced torsional strain and minimized transannular steric clash compared to other possible non-chair conformations.

Envelop-Like Conformations

While the "envelope" conformation is classically associated with five-membered rings, where four atoms are coplanar and the fifth is out of the plane, analogous "envelope-like" conformations have been described for seven-membered diazepine rings under specific structural conditions. nih.goviucr.orgresearchgate.net In complex fused systems, five-membered rings attached to the diazepane core, such as γ-lactone or 2-pyrrolidinone (B116388) rings, commonly exhibit true envelope conformations. nih.goviucr.org

Notably, crystallographic studies of 1,5-benzodiazepine derivatives—structurally related to the 1,4-diazepane series—have shown that the seven-membered ring can adopt a boat-like conformation in its neutral state but transitions to an "envelope-like" conformation upon protonation. researchgate.net This finding is particularly relevant for this compound, as the protonation of the nitrogen atoms in the salt form can significantly influence the conformational preference of the ring. Furthermore, a "twisted envelope conformation" has been identified in certain tetrahydrodiazepine rings, indicating that such non-classical geometries are accessible to this heterocyclic system. imist.ma These envelope-like structures represent a highly distorted conformation where a portion of the ring is flattened, deviating from the more symmetrical chair or twist-boat geometries.

Influence of Substituents on Ring Conformation

The nature, size, and position of substituents on the 1,4-diazepane ring play a critical role in determining its preferred conformation. The energetic balance between different conformers can be shifted by steric hindrance, electronic effects, and intramolecular interactions introduced by the substituents. nih.govresearchgate.net

Studies on various 1,4-diazepane and 1,4-benzodiazepine (B1214927) derivatives have elucidated several key principles:

Steric Bulk : Large substituents tend to occupy positions that minimize steric strain. In chair-like conformations, bulky groups generally prefer equatorial orientations to avoid unfavorable 1,3-diaxial interactions. For example, in the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the diazepane ring adopts a chair conformation with the large 4-chlorophenyl substituents in equatorial positions. nih.gov However, other substitution patterns can force these groups into axial orientations. nih.gov

Intramolecular Interactions : Specific substituents can introduce stabilizing interactions that favor a particular conformation. As seen in certain N,N-disubstituted derivatives, intramolecular π-stacking between aromatic substituents can lock the ring into a twist-boat conformation that would otherwise be less stable. nih.gov

Electronic Effects and Chirality : The substitution pattern influences the molecule's conformational chirality. researchgate.netresearchgate.net 1,4-diazepane derivatives often exist as a mixture of rapidly interconverting chiral conformers (atropisomers). researchgate.net The specific substituents can alter the energy barrier for this interconversion and may lead to a preferential binding of one conformer to biological targets. For instance, studies on 3-substituted 1,4-benzodiazepines showed that 3-alkyl derivatives and 3-acyloxy derivatives exhibit opposite conformational preferences when binding to α1-acid glycoprotein. researchgate.net

The influence of different substitution patterns on the resulting ring conformation is summarized in the table below.

| Substituent Pattern | Preferred Ring Conformation | Driving Force/Observation |

| N,N-di-substituted with groups capable of π-stacking | Twist-Boat | Stabilized by intramolecular π-stacking interactions. nih.gov |

| 2,7-diaryl (e.g., 4-chlorophenyl) | Chair | Bulky aryl groups favor equatorial positions to minimize steric hindrance. nih.gov |

| Protonation of ring nitrogens (e.g., in dihydrochloride salts) | Envelope-Like | Observed in the related 1,5-benzodiazepine system, suggesting a significant conformational shift upon salt formation. researchgate.net |

| 3-Alkyl vs. 3-Acyloxy groups | P-conformer vs. M-conformer | Substituents at the C3 position can dictate the preference for a specific chiral conformer in biological binding. researchgate.net |

Computational Chemistry and Molecular Modeling in 1,4 Diazepane Research

Molecular Docking Studies in Ligand-Target Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1,4-diazepane research, docking is instrumental in elucidating how these ligands interact with their biological targets at a molecular level.

For instance, studies on various 1,4-diazepane derivatives have utilized molecular docking to investigate their binding modes within the active sites of receptors such as sigma receptors (σR) and cannabinoid receptors (CB2). nih.govnih.gov These studies typically involve generating a three-dimensional model of the ligand, in this case, "1-Isobutyl-1,4-diazepane dihydrochloride (B599025)," and fitting it into the binding pocket of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or through homology modeling. The docking process yields a score that estimates the binding affinity, and it reveals key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. nih.gov

A hypothetical docking study of "1-Isobutyl-1,4-diazepane dihydrochloride" would involve positioning its isobutyl group and the diazepane ring within the target's binding site to identify the most energetically favorable conformation. The results would highlight which amino acid residues it interacts with, providing a rationale for its observed biological activity and a foundation for designing new analogs with improved potency and selectivity.

Table 1: Example of Molecular Docking Data for 1,4-Diazepane Derivatives

| Compound | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzofurane-substituted diazepane | σ1 Receptor | -8.5 | Trp164, Phe133, Tyr206, Thr181 |

| Quinoline-substituted diazepane | σ1 Receptor | -8.2 | Trp164, Tyr103, Glu172 |

Note: The data in this table is illustrative and based on findings for various 1,4-diazepane derivatives, not specifically "this compound."

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand-target complex over time. mdpi.com This method complements the static picture provided by molecular docking by simulating the movements of atoms and molecules according to the laws of classical mechanics. frontiersin.org

In the study of 1,4-diazepane derivatives, MD simulations have been used to confirm the stability of binding poses predicted by docking. nih.gov For a compound like "this compound," an MD simulation would be initiated with the docked complex placed in a simulated physiological environment (water, ions). The simulation would track the trajectory of the ligand within the binding site, assessing the stability of key interactions and revealing any conformational rearrangements of the protein or the ligand. nih.gov Such simulations are crucial for understanding the flexibility of the diazepane ring and how it influences the binding affinity and kinetics. chemisgroup.us The insights gained can help explain the compound's mechanism of action and guide the optimization of its structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. chemisgroup.us 3D-QSAR extends this by considering the three-dimensional properties of the molecules. These approaches are vital for understanding which molecular properties (descriptors) are important for the activity of 1,4-diazepane derivatives.

QSAR studies on related benzodiazepines have shown that properties like lipophilicity, electronic effects, and steric parameters are crucial for their activity at central nervous system receptors. chemisgroup.us For a series of compounds including "this compound," a QSAR study would involve calculating a range of molecular descriptors for each analog and correlating them with their measured biological activities. This would result in a predictive model that can estimate the activity of newly designed compounds before they are synthesized.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions where changes in steric, electrostatic, and hydrophobic fields are likely to increase or decrease biological activity. This provides a more intuitive guide for medicinal chemists to modify the structure of "this compound" to enhance its therapeutic effects.

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model, or pharmacophore, serves as a template for designing new molecules with similar activity.

For the 1,4-diazepane class, pharmacophore models have been developed based on the structures of known active compounds or the ligand-binding site of a target receptor. nih.gov A pharmacophore model for a target of "this compound" would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. The isobutyl group, for example, would likely correspond to a hydrophobic feature in the model. This pharmacophore hypothesis can then be used to screen large virtual libraries of chemical compounds to identify novel scaffolds that match the required 3D arrangement of features, potentially leading to the discovery of new drug candidates.

Application of Artificial Intelligence and Machine Learning in Chemical Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets to predict the properties of molecules and generate novel chemical structures. nih.govmdpi.com These advanced computational methods are increasingly being applied to the design and optimization of heterocyclic compounds like 1,4-diazepanes.

In the context of designing analogs of "this compound," ML models can be trained on large datasets of known compounds and their biological activities to predict properties such as binding affinity, solubility, and toxicity. iscientific.org Generative AI models can even design entirely new molecules from scratch that are optimized for a specific biological target and desired property profile. arxiv.org For example, a deep learning model could be trained to generate novel 1,4-diazepane derivatives that are predicted to have high affinity for a particular receptor while maintaining drug-like properties. nih.gov This accelerates the design-build-test-learn cycle in drug discovery, making the process more efficient and cost-effective. youtube.com

Structure Activity Relationship Sar Studies of 1 Isobutyl 1,4 Diazepane Analogs

Impact of Substituents on Molecular Recognition

The spatial arrangement and electronic properties of substituents on the 1,4-diazepane ring play a pivotal role in molecular recognition and binding affinity to target proteins.

Modifications involving alkyl and aryl groups at various positions of the 1,4-diazepane ring significantly influence the compound's pharmacological profile. Studies on a series of 1,4-diazepane-based sigma receptor (σR) ligands revealed distinct effects of different substituents. For instance, in one study, a cyclohexylmethyl or a butyl group were identified as preferred substituents at the 4-position, while a methyl group at the 2-position and a substituted or unsubstituted benzyl (B1604629) moiety at the 1-position resulted in the highest σ1 affinity. researchgate.net

Another study on aryl- drughunter.comchemisgroup.usdiazepane ureas as CXCR3 antagonists demonstrated the importance of the aryl group. Specific examples from this class exhibited IC50 values around 60 nM in functional assays, highlighting the critical contribution of the aryl substituent to potent receptor antagonism. nih.gov Research into σR ligands also showed that introducing a 2,4-dimethyl substituted phenyl ring, a feature typical in many σ2R ligands, improved the σ2 over σ1 affinity. nih.gov In contrast, an unsubstituted phenyl ring is a common feature in many high-affinity σ1R ligands. nih.gov

| Compound Series | Position of Substitution | Substituent | Impact on Activity | Reference |

|---|---|---|---|---|

| 1,4-Diazepane σR Ligands | 4-position | Cyclohexylmethyl or Butyl | Preferred for σ1 affinity | researchgate.net |

| 1,4-Diazepane σR Ligands | 1-position | (Substituted) Benzyl | High σ1 affinity | researchgate.net |

| Aryl- drughunter.comchemisgroup.usdiazepane Ureas | 4-position | Aryl group | Potent CXCR3 antagonism (IC50 ~60 nM) | nih.gov |

| 1,4-Diazepane σR Ligands | Benzyl Moiety | 2,4-dimethyl substitution | Improved σ2 over σ1 affinity | nih.gov |

The introduction of functional groups, particularly amide functionalities, is a common strategy to modulate the properties of 1,4-diazepane analogs. The amide bond can serve as a hydrogen bond donor and acceptor, potentially increasing binding affinity. nih.gov

The development of 1,4-diazepane-2-ones as LFA-1 antagonists provides a clear example. doi.org In this scaffold, the amide group is part of the seven-membered ring. Optimization of substituents at three points of diversity around this core led to high-affinity antagonists of the LFA-1/ICAM-1 interaction, with compounds achieving IC50 values as low as 70 nM. doi.org

In the development of sigma receptor ligands, various aromatic fragments, including heterocycles, were linked via an amide carbonyl group to the diazepane nitrogen. nih.gov The study found that bicyclic derivatives, such as those incorporating benzofuran (B130515) and quinoline (B57606), showed moderate to high affinity for both σR subtypes, whereas corresponding monocyclic analogs were weak inhibitors. nih.gov For instance, the benzofuran derivative 2c emerged as an optimal compound with high σ1R affinity. nih.gov

| Compound | Core Scaffold | Target | Activity (Ki or IC50) | Reference |

|---|---|---|---|---|

| 18e | 1,4-Diazepane-2-one | LFA-1/ICAM-1 | 70 nM | doi.org |

| Benzofurane derivative (2c) | 1-Aroyl-4-benzyl-1,4-diazepane | σ1 Receptor | Ki = 8.0 nM | nih.gov |

| Quinoline derivative (2d) | 1-Aroyl-4-benzyl-1,4-diazepane | σ1 Receptor | Ki = 15 nM | nih.gov |

| Benzofurane derivative (3c) | 1-Aroyl-4-(2,4-dimethylbenzyl)-1,4-diazepane | σ2 Receptor | Ki = 28 nM | nih.gov |

Bioisosteric Replacements in 1,4-Diazepane Scaffolds

Bioisosteric replacement is a key strategy in drug design to optimize physicochemical and pharmacological properties by substituting one functional group with another that has similar properties. drughunter.com In the context of 1,4-diazepane analogs, this often involves replacing metabolically labile or problematic amide and carboxylic acid groups.

The tetrazole ring is a widely used bioisostere for the carboxylic acid group. beilstein-journals.orgbohrium.com It is also considered a viable replacement for the amide bond. nih.gov Tetrazoles are metabolically stable and can enhance properties like lipophilicity and bioavailability. bohrium.comresearchgate.net Their pKa is comparable to that of carboxylic acids, allowing them to exist in an ionized form at physiological pH and engage in similar ionic interactions. drughunter.comnih.gov

In the synthesis of 1,4-benzodiazepine (B1214927) scaffolds, which share the core diazepine (B8756704) ring, multicomponent reactions have been used to create 2-tetrazole substituted derivatives. nih.gov The tetrazole moiety in these structures acts as a bioisosteric replacement, contributing to the drug-like properties of the final compounds. nih.govbeilstein-journals.org The angiotensin II antagonist Losartan is a well-known example where a tetrazole ring serves as a carboxylic acid bioisostere, though not on a diazepane scaffold. drughunter.com

Besides tetrazoles, several other heterocyclic systems are employed as surrogates for amide and carboxylic acid functionalities. These non-classical bioisosteres can mimic the planarity and dipole moment of an amide while offering improved metabolic stability. nih.govcambridgemedchemconsulting.com

Oxadiazoles : The 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers are frequently used to replace amide bonds. nih.gov They can improve membrane permeability and bioavailability. nih.gov In the development of multidrug resistance (MDR) reversers based on tariquidar, which contains a different heterocyclic core, the substitution of an amide group with a 2,5-disubstituted-1,3,4-oxadiazole ring led to a new set of potent P-gp inhibitors. unifi.it

Triazoles : The 1,4-disubstituted 1,2,3-triazole is considered an isostere of the trans amide bond, sharing similar properties such as planarity, dipole moment, and hydrogen bonding capabilities. nih.gov The fusion of a triazole ring to a 1,4-benzodiazepine core, as seen in the drug Alprazolam, is a successful example of modifying the core structure by incorporating a bioisosteric heterocyclic ring in place of a traditional amide. nih.govresearchgate.netwikipedia.org

Acyl Sulfonamides and Isoxazolols : These are other ionizable groups that have been successfully used as carboxylic acid bioisosteres to alter physicochemical properties and metabolic profiles. nih.gov

| Original Group | Bioisostere | Key Properties and Advantages | Reference |

|---|---|---|---|

| Carboxylic Acid | Tetrazole | Similar pKa, metabolically stable, can improve lipophilicity and bioavailability. | drughunter.combohrium.comresearchgate.netnih.gov |

| Amide | 1,2,4- or 1,3,4-Oxadiazole | Mimics planarity and dipole moment, improves metabolic stability and permeability. | nih.govunifi.it |

| trans-Amide | 1,4-Disubstituted 1,2,3-Triazole | Similar geometry and electronic properties, resistant to hydrolysis. | nih.govcambridgemedchemconsulting.com |

| Carboxylic Acid | Acyl Sulfonamide | Weaker acid than carboxylic acid, can increase lipophilicity and metabolic stability. | drughunter.comnih.gov |

Stereochemical Influences on Molecular Interactions

The seven-membered 1,4-diazepine ring is non-planar and typically adopts a twist-chair or boat-like conformation. researchgate.netresearchgate.net This inherent lack of planarity means that even without a specific stereogenic carbon atom, unsymmetrically substituted 1,4-diazepanes are chiral. researchgate.net These molecules exist as a pair of rapidly interconverting conformational enantiomers at room temperature. researchgate.net

The specific three-dimensional arrangement of atoms (stereochemistry) is critical for biological activity, as drug targets like receptors and enzymes are themselves chiral. nih.gov One enantiomer of a chiral drug may bind to a receptor with high affinity, while the other may have significantly lower affinity or interact with a different target altogether. nih.gov

Rational Design Principles for 1,4-Diazepane Derivatives

The rational design of 1,4-diazepane derivatives is a cornerstone in the development of novel therapeutic agents, aiming to optimize their pharmacological profiles. This process involves a deep understanding of the molecule's interaction with its biological target and the strategic modification of its chemical structure to enhance desired properties such as binding affinity, selectivity, and metabolic stability. By employing computational modeling and synthetic chemistry, researchers can systematically explore the chemical space around the 1,4-diazepane scaffold to identify analogs with improved characteristics.

A key aspect of this design process is the consideration of the conformational flexibility of the seven-membered diazepane ring. Understanding the preferred solution and solid-state conformations of this central ring is crucial for designing constrained analogs that can lock the molecule into a bioactive conformation, thereby improving its interaction with the target receptor. nih.gov This approach has been successfully applied in the design of potent orexin (B13118510) receptor antagonists. nih.gov Furthermore, the synthesis of novel azetidine-fused 1,4-diazepine derivatives provides a versatile platform for creating functionalized 1,4-benzodiazepine compounds through ring-opening reactions, allowing for the introduction of diverse substituents. mdpi.com

Design of "Exit Vectors" for Enhanced Binding

In the context of the 1,4-diazepane scaffold, the two nitrogen atoms and the carbon atoms of the ring provide multiple potential exit vectors for chemical modification. By systematically exploring these positions, medicinal chemists can probe the topology of the target's binding site and identify "hot spots" where modifications lead to a significant improvement in activity. The analysis of exploited vector patterns (EVPs) from existing compound libraries can provide valuable insights into which substitution points are most frequently and successfully utilized. chemrxiv.org This data-driven approach helps in prioritizing the synthesis of new analogs with a higher probability of success. For example, in a set of related analogs, identifying the most commonly substituted vector can guide the design of new compounds by focusing on that particular exit point for further modification. chemrxiv.org

The design of exit vectors is not merely about adding functional groups but also about controlling their spatial orientation. The conformational flexibility of the 1,4-diazepane ring influences the trajectory of these vectors. Therefore, computational methods such as conformational analysis and molecular dynamics simulations are often employed to predict how different substituents at various positions will be presented to the target protein. This allows for a more rational selection of modifications that are likely to engage with key residues in the binding pocket.

Optimization Strategies for Binding Affinity

Optimizing the binding affinity of 1,4-diazepane derivatives for their biological targets is a multifactorial process that involves a combination of structural modifications and a deep understanding of the structure-activity relationships (SAR). The goal is to maximize the favorable interactions between the ligand and the receptor while minimizing any unfavorable ones.

One common strategy is the exploration of various aromatic fragments and heterocyclic rings attached to the 1,4-diazepane core. nih.gov For instance, the introduction of benzofuran or quinoline moieties has been shown to result in high affinity for sigma receptors. nih.gov The nature and substitution pattern of these aromatic groups can significantly impact binding. For example, dimethyl substitution on a benzyl moiety has been observed to improve the affinity of certain 1,4-diazepane derivatives for the σ2 receptor over the σ1 receptor. nih.gov

Another key optimization strategy involves modifying the substituents on the nitrogen atoms of the diazepane ring. The introduction of different alkyl or aryl groups can influence the compound's lipophilicity, steric bulk, and electronic properties, all of which can affect binding affinity. For example, in the development of 5-HT6 antagonists, various substitutions on the 1,4-diazepane ring were explored to enhance receptor affinity. openpharmaceuticalsciencesjournal.com

Furthermore, computational approaches are increasingly being used to guide the optimization of binding affinity. Techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) can be used to build predictive models that correlate the structural features of a series of compounds with their biological activity. openpharmaceuticalsciencesjournal.com These models can then be used to virtually screen new, un-synthesized analogs and prioritize those with the highest predicted affinity. Molecular docking studies also play a vital role in visualizing the binding mode of 1,4-diazepane derivatives within the active site of their target, providing insights that can guide further structural modifications.

The following table summarizes the impact of different substituents on the binding affinity of a series of 1,4-diazepane-based sigma receptor ligands, illustrating the principles of optimization.

| Compound | Aromatic Fragment | Benzyl Moiety Substitution | σ1R Ki (nM) | σ2R Ki (nM) |

| 2c | Benzofuran | Unsubstituted | 8.0 | - |

| 3c | Benzofuran | 2,4-dimethyl | - | 28 |

| 2d | Quinoline | Unsubstituted | - | - |

| 3d | Quinoline | 2,4-dimethyl | - | - |

Data adapted from research on diazepane-containing derivatives as σR ligands. nih.gov A lower Ki value indicates a higher binding affinity. '-' indicates data not specified in the source.

Molecular Interactions and Target Engagement Research for 1 Isobutyl 1,4 Diazepane Derivatives

Receptor Binding and Modulation

Through high-throughput screening, aryl 1,4-diazepane compounds have been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). nih.govnih.gov This class of compounds demonstrated excellent selectivity for the CB2 receptor over the Cannabinoid Receptor 1 (CB1). nih.gov Initial challenges with this chemical series included low metabolic stability and poor solubility. nih.gov Subsequent research focused on structure-activity relationships to enhance the drug-like properties of these compounds, leading to the identification of derivatives with improved solubility and permeability. nih.gov

| Compound Class | Target Receptor | Activity | Selectivity |

| Aryl 1,4-Diazepane Derivatives | Cannabinoid Receptor 2 (CB2) | Potent Agonist | High selectivity for CB2 over CB1. nih.govnih.gov |

A series of novel diazepane-containing derivatives have been synthesized and evaluated as ligands for the sigma receptors (σR), with a particular focus on the sigma-1 (σ1) subtype. nih.gov These compounds were developed through a conformational expansion approach from previously synthesized piperidine-based compounds. nih.gov The research found that benzofurane and quinoline-substituted diazepane derivatives exhibited the highest affinity for sigma receptors. nih.gov Molecular dynamic simulations confirmed a strong interaction between the benzofurane derivative and the active site of the σ1 receptor, identifying it as an optimal compound with high affinity. nih.gov

Notably, the introduction of the bulkier diazepane spacer, in place of a piperidine (B6355638) ring, was found to either retain or improve the affinity for both σ1 and σ2 receptor subtypes. nih.gov

| Derivative Class | Receptor Subtype | Key Findings |

| Benzofurane-substituted diazepanes | Sigma-1 (σ1) | Displayed the highest σ1R affinity, with strong interaction in the active site confirmed by molecular dynamics. nih.gov |

| Quinoline-substituted diazepanes | Sigma Receptors (σR) | Showed high affinity for sigma receptors. nih.gov |

Orexin (B13118510) Receptor Antagonism

The 1,4-diazepane scaffold is a core structural component in the development of potent dual orexin receptor antagonists (DORAs). nih.gov These compounds act on both the orexin-1 (OX1R) and orexin-2 (OX2R) receptors, which are implicated in regulating the sleep-wake cycle. Research has identified N,N-disubstituted-1,4-diazepane derivatives as a class of potent, centrally-acting orexin antagonists. nih.gov A prominent example from this class is Suvorexant (MK-4305), a dual orexin receptor antagonist that incorporates the diazepane structure. doi.org In cellular assays, Suvorexant demonstrates potent inhibition of orexin-induced calcium level increases, with IC50 values of 50 nM and 56 nM for the human OX1 and OX2 receptors, respectively. doi.org The development of such compounds highlights the significance of the 1,4-diazepane moiety in creating selective antagonists with high affinity for both orexin receptor subtypes. doi.orggoogle.com

Dopamine (B1211576) Receptor Subtype Selectivity (e.g., D4 Receptor)

The 1,4-diazepane structure has been successfully utilized to develop ligands with high affinity and selectivity for the dopamine D4 receptor (D4R). researchgate.netnih.gov The D4 receptor is a key target in neuroscience research due to its role in cognition and decision-making. researchgate.net Studies have demonstrated that modifying the piperazine (B1678402) moiety in certain pharmacophores to a 1,4-diazepane ring can yield agents with high selectivity for the D4 receptor subtype over other dopamine receptors like D1, D2, and D3. nih.gov

For instance, a series of 1,4-diazepane derivatives was synthesized and evaluated, leading to the identification of compounds with nanomolar binding affinities for the D4 receptor. nih.gov One of the most potent compounds identified was 1-(3-(benzofuran-2-yl)propyl)-4-(4-chlorophenyl)-1,4-diazepane, which exhibited a Ki value of 0.84 nM at the D4 receptor. nih.gov Another analog demonstrated excellent subtype selectivity, with a D4 Ki of 3.9 nM and little to no significant binding affinity for other dopamine receptor subtypes. nih.gov Research into related benzothiazole (B30560) analogues has also identified 1,4-diazepane derivatives with high D4 binding affinity (Ki ≤ 6.9 nM) and greater than 91-fold selectivity over D2 and D3 receptors. researchgate.net

Two-Pore Domain Potassium (TASK) Channel Inhibition

Two-pore domain potassium (K2P) channels, including TASK channels, are known to modulate cellular excitability and are targets for various therapeutic agents. researchgate.net Inhibition of TASK channels can lead to membrane depolarization and is a mechanism of action for some compounds, including certain local anesthetics. researchgate.netscience.gov Systemic application of local anesthetics that inhibit TASK channels can be associated with toxicities such as seizure induction, suggesting that TASK channel inhibition contributes to increased neuronal excitability. science.gov However, based on available research, a direct inhibitory activity of 1-isobutyl-1,4-diazepane (B2632859) derivatives on TASK channels has not been specifically reported. The discovery of novel TASK-3 inhibitors has largely focused on other structural classes, such as heterofused compounds. researchgate.netresearchgate.net

Neurotensin Receptor 1 (NTSR1) Agonism

Neurotensin receptor 1 (NTSR1) is a G-protein coupled receptor that has been linked to a variety of central nervous system disorders. nih.gov Research into NTSR1 has led to the identification of biased agonists that selectively activate specific downstream signaling pathways. nih.gov For example, the compound ML314 was identified as a full agonist at the NTSR1 receptor that functions as a β-arrestin biased agonist, showing selectivity over the NTSR2 subtype. nih.gov While the 1-isobutyl-1,4-diazepane scaffold itself is not prominently featured as an NTSR1 agonist in the reviewed literature, the isobutyl group is a relevant moiety in the context of receptor-ligand interactions. The side chain of the endogenous NTSR1 agonist peptide, neurotensin, includes leucine, which contains an isobutyl group that plays a role in binding and receptor activation. This structural feature is often mimicked in the design of small-molecule ligands for peptidergic receptors.

NMDA Receptor PCP Binding Site Interactions

Initial pharmacological studies noted some overlap between ligands for sigma receptors and the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov However, subsequent binding assays using more selective ligands helped to resolve that sigma receptors are distinct from the NMDA receptor's PCP site. nih.gov While a direct interaction of 1-isobutyl-1,4-diazepane derivatives with the PCP binding site is not explicitly detailed, research has shown that certain 1,4-diazepane-based compounds can interact with subunits of the NMDA receptor. Specifically, a 2,4-dimethyl substituted benzofuran (B130515) derivative of diazepane was found to exhibit inhibitory activity against the GluN2B subunit of the NMDA receptor, with a reported Ki value of 59 nM. nih.gov This indicates that the 1,4-diazepane scaffold can be directed to modulate NMDA receptor function, even if the interaction is not at the classical PCP site. nih.gov

Rho Inhibitor Activity

The 1,4-diazepane moiety is a key structural feature in a class of compounds known for their Rho-kinase (ROCK) inhibitory activity. Fasudil, a known Rho-kinase inhibitor, is based on a 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline structure. Derivatives of this compound have been developed to improve potency and selectivity. The incorporation of the 1,4-diazepane ring is crucial for the interaction with the catalytic domain of the Rho-kinase enzyme. Chemical modifications to other parts of the Fasudil structure, such as the isoquinoline (B145761) ring or the sulfonyl group, often result in a loss of inhibitory activity, underscoring the importance of the diazepane component for this pharmacological action.

Binding Affinity and Selectivity Profiling in vitro

The 1,4-diazepane scaffold has been integrated into a variety of ligands, demonstrating a wide range of binding affinities and selectivities across different receptor families. In vitro profiling is essential to characterize the potency and specificity of these derivatives.

For orexin receptors, 1,4-diazepane derivatives have been developed as potent dual antagonists. doi.org The binding affinity of these compounds is typically determined using cell-based functional assays that measure the inhibition of the orexin-A induced response. doi.org

In the context of dopamine receptors, radioligand binding assays are commonly used to determine the affinity (Ki) of 1,4-diazepane compounds for the D4 subtype and to assess selectivity against other dopamine receptors (D1, D2, D3, D5). nih.gov This profiling has identified derivatives with sub-nanomolar affinity for D4 and high selectivity over other subtypes. researchgate.netnih.gov

Similarly, the interaction with the NMDA receptor complex has been quantified, with specific diazepane derivatives showing nanomolar affinity for the GluN2B subunit. nih.gov

The table below summarizes representative in vitro binding and functional data for various 1,4-diazepane derivatives at their respective targets.

| Compound Class/Example | Target | Assay Type | Affinity/Potency | Selectivity Profile | Source |

|---|---|---|---|---|---|

| Suvorexant (MK-4305) | Orexin 1 Receptor (OX1R) | Functional (Ca2+ flux) | IC50 = 50 nM | Dual antagonist; >6000-fold selectivity against a panel of 170 other receptors/enzymes. | doi.org |

| Suvorexant (MK-4305) | Orexin 2 Receptor (OX2R) | Functional (Ca2+ flux) | IC50 = 56 nM | ||

| 1,4-Diazepane Derivative (Compound 27) | Dopamine D4 Receptor | Radioligand Binding | Ki = 0.84 nM | High selectivity over D1, D2, and D3 receptors. | nih.gov |

| 1,4-Diazepane Derivative (Compound 28) | Dopamine D4 Receptor | Radioligand Binding | Ki = 3.9 nM | Highly selective; little to no affinity for other dopamine subtypes. Also selective against a panel of 23 other CNS receptors. | nih.gov |

| Benzofuran Diazepane Derivative (Compound 3c) | NMDA Receptor Subunit | Binding Assay | Ki = 59 nM (GluN2B) | Also shows high affinity for Sigma-1 (Ki = 8.0 nM) and Sigma-2 (Ki = 28 nM) receptors. | nih.gov |

Investigation of Water-Mediated Interactions in Ligand-Target Complexes

The role of water molecules in the binding interface between a ligand and its biological target is a critical aspect of molecular recognition and drug design. Water molecules can act as bridging entities, forming hydrogen bonds with both the ligand and the protein, thereby mediating their interaction. They can also be displaced from the binding site upon ligand association, which can have significant entropic contributions to the binding affinity. For derivatives of 1-isobutyl-1,4-diazepane, understanding these water-mediated interactions is crucial for optimizing their binding affinity and selectivity.

Research into the ligand-target complexes of 1,4-diazepine derivatives has provided insights into the dynamic nature of water molecules at the binding interface. Studies on related compounds, such as lanthanide complexes with heptadentate ligands based on a 1,4-diazepine moiety, have demonstrated the variability of water exchange dynamics depending on the ligand's structure and stereochemistry. nih.govhkbu.edu.hk These studies utilize techniques like solution NMR to probe the hydration states of the complexes. nih.govhkbu.edu.hk

For instance, investigations into diastereoisomers of a di-glutarate ligand based on a 1,4-diazepine scaffold revealed the presence of multiple species in solution with differing water exchange rates. nih.govhkbu.edu.hk This highlights the sensitivity of water-mediated interactions to subtle changes in the ligand's three-dimensional structure. Such findings are instrumental in building a comprehensive model of how 1-isobutyl-1,4-diazepane and its derivatives may interact with their biological targets.

The following interactive table summarizes hypothetical data based on principles observed in related 1,4-diazepane derivative studies, illustrating how water-mediated interactions could be characterized for a series of hypothetical 1-isobutyl-1,4-diazepane analogs.

| Compound | Target | Number of Bound Water Molecules | Water Exchange Rate (s⁻¹) | Binding Affinity (Kᵢ, nM) |

|---|---|---|---|---|

| 1-Isobutyl-1,4-diazepane | Receptor A | 2 | 1.5 x 10⁶ | 150 |

| Analog 1 (with hydroxyl group) | Receptor A | 3 | 8.0 x 10⁵ | 75 |

| Analog 2 (with fluoro group) | Receptor A | 1 | 2.2 x 10⁶ | 200 |

This table presents hypothetical data for illustrative purposes.

By employing a combination of experimental techniques, such as isothermal titration calorimetry (ITC) and X-ray crystallography, alongside computational methods like molecular dynamics simulations, researchers can elucidate the intricate network of water-mediated interactions. These studies can reveal the thermodynamic contributions of individual water molecules to the binding event, distinguishing between enthalpically favorable bridging interactions and entropically favorable displacement of water molecules from "unhappy" (energetically unfavorable) positions.

The following table outlines the types of research findings that are crucial for understanding water-mediated interactions in the context of 1-isobutyl-1,4-diazepane derivatives.

| Research Finding | Experimental/Computational Method | Significance |

|---|---|---|

| Identification of conserved water molecules in the binding site | X-ray Crystallography | Highlights key bridging interactions that can be mimicked by ligand modifications. |

| Thermodynamic signature of water displacement | Isothermal Titration Calorimetry (ITC) | Quantifies the entropic and enthalpic contributions of water to binding affinity. |

| Water exchange dynamics | NMR Spectroscopy | Provides insights into the stability and lability of water molecules in the binding pocket. nih.govhkbu.edu.hk |

| Mapping of hydration sites and energies | Molecular Dynamics (MD) Simulations | Predicts the location and energetic favorability of water molecules in the ligand-target complex. |

Q & A

Q. What are the critical parameters to optimize in the synthesis of 1-Isobutyl-1,4-diazepane dihydrochloride to achieve high yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction temperature, solvent selection (e.g., polar aprotic solvents), and stoichiometric ratios of precursors. For diazepane derivatives, cyclization steps often require controlled pH and inert atmospheres to prevent side reactions. Post-synthesis purification via recrystallization or column chromatography (using silica gel and methanol/chloroform gradients) is critical to isolate the dihydrochloride salt . Assay validation using HPLC with buffered mobile phases (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) ensures purity ≥95% .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the isobutyl and diazepane backbone. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For salt form verification, conduct elemental analysis (chloride ion quantification) and differential scanning calorimetry (DSC) to assess thermal stability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use OSHA-compliant chemical safety goggles and nitrile gloves to avoid ocular/skin exposure . Work under fume hoods to minimize inhalation risks. Emergency procedures should include immediate flushing with water for eye/skin contact and activated carbon filtration for spills. Toxicity data gaps (e.g., chronic exposure effects) warrant adherence to the Chemical Hygiene Plan for advanced labs .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives with improved pharmacological properties?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity, while molecular docking identifies potential receptor binding sites (e.g., GPCRs or ion channels). ICReDD’s reaction path search methods integrate experimental data with computational models to prioritize derivatives with optimal solubility and bioavailability . Virtual screening libraries (e.g., PubChem) enable rapid SAR analysis of diazepane analogs .

Q. What experimental strategies resolve contradictions in reported receptor binding affinities of this compound across studies?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) and use orthogonal binding assays (e.g., SPR, radioligand displacement) to validate results. For divergent data, apply factorial design experiments to isolate variables like ionic strength or competing ligands . Cross-validate findings with in silico models (e.g., molecular dynamics simulations) to reconcile discrepancies .

Q. How do reaction kinetics and reactor design influence the scalability of this compound synthesis?

- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic cyclization steps. Monitor reaction kinetics via inline FTIR or UV-Vis spectroscopy to optimize residence time. Membrane separation technologies (e.g., nanofiltration) enhance dihydrochloride salt recovery during workup . Scale-up requires adherence to CRDC guidelines for chemical engineering design (RDF2050103) .

Q. What methodologies address stability challenges of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to detect degradation products (e.g., hydrolysis of the diazepane ring). Lyophilization improves long-term stability by reducing moisture content. For light-sensitive batches, use amber glass vials and nitrogen overlays .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in aqueous versus organic solvents?

- Methodological Answer : Solubility discrepancies often arise from pH-dependent ionization (pKa ~8.5 for the diazepane nitrogen). Use potentiometric titration to measure pH-solubility profiles. For organic solvents, Hansen solubility parameters predict compatibility (e.g., DMSO > ethanol > chloroform). Cross-reference with NIST databases for solvent interaction validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.